![molecular formula C6H6N4 B1313169 咪唑并[1,2-b]哒嗪-6-胺 CAS No. 6653-96-9](/img/structure/B1313169.png)
咪唑并[1,2-b]哒嗪-6-胺
描述
Imidazo[1,2-b]pyridazin-6-amine is a chemical compound with the CAS Number: 6653-96-9 . It has a molecular weight of 134.14 . The IUPAC name for this compound is imidazo [1,2-b]pyridazin-6-ylamine . It is typically stored in a dark place, under an inert atmosphere, at room temperature . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, which are similar to imidazo[1,2-b]pyridazin-6-amine, has been reported in various studies . The synthesis of these compounds often involves different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
Molecular Structure Analysis
The InChI code for Imidazo[1,2-b]pyridazin-6-amine is 1S/C6H6N4/c7-5-1-2-6-8-3-4-10(6)9-5/h1-4H,(H2,7,9)
. This code provides a standard way to encode the compound’s molecular structure and formula.
Physical And Chemical Properties Analysis
Imidazo[1,2-b]pyridazin-6-amine is a solid compound with a molecular weight of 134.14 . It is typically stored in a dark place, under an inert atmosphere, at room temperature .
科学研究应用
抗菌和抗疟活性
咪唑并[1,2-b]哒嗪-6-胺衍生物已被合成,并显示出对革兰氏阳性和革兰氏阴性细菌(包括枯草芽孢杆菌、金黄色葡萄球菌、荧光假单胞菌和大肠杆菌)具有显着的抗菌活性。这些化合物还显示出抗真菌和抗疟活性,突出了它们在开发新的传染病治疗方法中的潜力 (Bhatt、Kant 和 Singh,2016 年)。
药物化学和药物设计
咪唑并[1,2-b]哒嗪-6-胺在药物化学中被认为是“特权结构”,像泊纳替尼这样的衍生物表明人们对这种化合物潜在治疗应用的兴趣重新抬头。已经进行了广泛的综述,以指导药物化学家开发具有增强药代动力学特征和效率的新型衍生物 (Garrido、Vera、Delaye 和 Enguehard-Gueiffier,2021 年)。
催化合成和化学转化
该化合物已用于合成各种化学上重要的结构。例如,铜催化的串联氧化 C-H 胺化/环化已用于咪唑并[1,2-a]吡啶的合成,展示了该结构在复杂化学转化中的多功能性 (Pericherla 等人,2013 年)。
固相合成和库构建
已经开发了一种基于咪唑并[1,2-a]吡啶衍生物的固相合成方法,展示了咪唑并[1,2-b]哒嗪-6-胺在构建用于生物筛选和药物发现的化学库中的用途 (Kamal 等人,2007 年)。
晶体学和分子分析
已经对咪唑并[1,2-a]吡啶衍生物的晶体结构和赫希菲尔德表面分析进行了研究,以了解分子相互作用和结构特性,有助于为各种应用设计更有效的分子 (Dhanalakshmi 等人,2018 年)。
安全和危害
作用机制
Target of Action:
Imidazo[1,2-b]pyridazin-6-amine primarily targets IL-17A . IL-17A is a pro-inflammatory cytokine secreted by Th17 cells. It plays a crucial role in chronic inflammation and tissue damage. Specifically, IL-17A acts as a homodimer or heterodimer through the IL-17 receptor (IL-17R) formed by IL-17RA and IL-17RC subunits .
Mode of Action:
When Imidazo[1,2-b]pyridazin-6-amine interacts with IL-17A, it modulates the IL-17 signaling pathway. By inhibiting IL-17A, it helps regulate immune responses and inflammation. This inhibition can lead to improvements in conditions associated with IL-17A dysregulation, such as psoriasis, spondylarthritis, rheumatoid arthritis, and multiple sclerosis .
Biochemical Pathways:
The critical IL-23/IL-17 axis plays a key role in psoriatic disease. Imidazo[1,2-b]pyridazin-6-amine disrupts this axis, leading to reduced IL-17A activity. Downstream effects include decreased inflammation, tissue damage, and symptom relief in psoriasis and related autoimmune diseases .
Pharmacokinetics:
Result of Action:
Imidazo[1,2-b]pyridazin-6-amine’s action results in reduced IL-17A-mediated inflammation, leading to clinical improvements in psoriasis, rheumatoid arthritis, and multiple sclerosis patients .
Action Environment:
Environmental factors can influence Imidazo[1,2-b]pyridazin-6-amine’s efficacy and stability.
属性
IUPAC Name |
imidazo[1,2-b]pyridazin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-5-1-2-6-8-3-4-10(6)9-5/h1-4H,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLWNTIANRACSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2N=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441303 | |
Record name | Imidazo[1,2-b]pyridazin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50441303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazo[1,2-b]pyridazin-6-amine | |
CAS RN |
6653-96-9 | |
Record name | Imidazo[1,2-b]pyridazin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50441303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | imidazo[1,2-b]pyridazin-6-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do imidazo[1,2-b]pyridazin-6-amine derivatives interact with their targets, and what are the downstream effects?
A: Research indicates that certain imidazo[1,2-b]pyridazin-6-amine derivatives can act as both kinase inhibitors and GPCR agonists. For example, LY2784544 and GSK2636771 were initially identified as kinase inhibitors but were later found to act as agonists for the GPR39 receptor []. Upon binding to GPR39, these compounds, particularly in the presence of zinc, can activate downstream signaling pathways typically associated with GPR39 activation []. The specific downstream effects will depend on the cellular context and the specific signaling pathways activated.
Q2: What is the impact of structural modifications on the activity, potency, and selectivity of imidazo[1,2-b]pyridazin-6-amine derivatives?
A: Structure-activity relationship (SAR) studies are crucial for understanding how different substituents on the imidazo[1,2-b]pyridazin-6-amine scaffold influence its biological activity. For instance, modifications to the core structure of an initial lead compound, N-(2,4-difluorobenzyl)-3-(1H-pyrazol-5-yl)imidazo[1,2-b]pyridazin-6-amine, led to the discovery of compound 13, a highly potent, selective, and brain-penetrant ALK inhibitor []. This highlights how systematic structural modifications can significantly impact the potency and selectivity profile of these compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。